3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are nitrogen-containing five-membered ring structures that exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes several steps:
N-propargylation: The 3,5-dimethyl pyrazole is reacted with propargyl bromide in the presence of a base such as potassium carbonate in methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(carboxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
Reduction: 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-ol.
Substitution: Substituted pyrazolo[1,5-a]pyrazin-4-one derivatives.
Scientific Research Applications
3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
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Properties
CAS No. |
2413900-43-1 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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